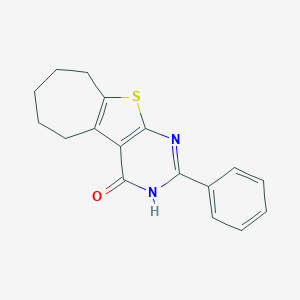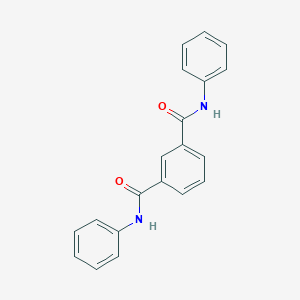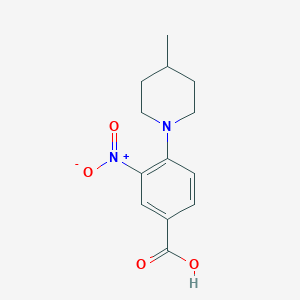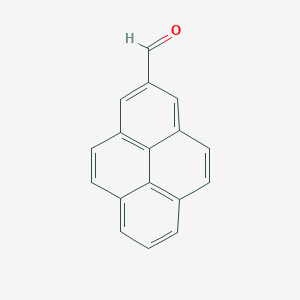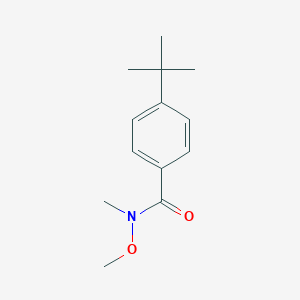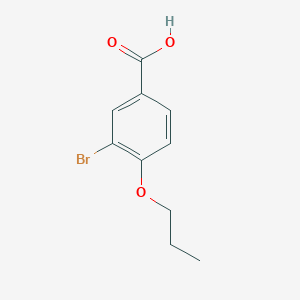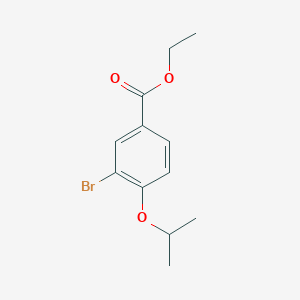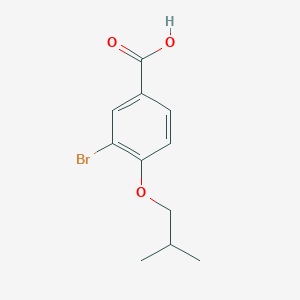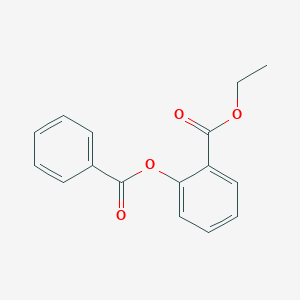![molecular formula C13H11ClN2O2S B185438 N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide CAS No. 60943-82-0](/img/structure/B185438.png)
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide, also known as CMF, is a chemical compound that has been extensively studied for its potential therapeutic applications. CMF belongs to the class of thiosemicarbazones, which are compounds that have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The exact mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide is not fully understood. However, it is believed that N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide exerts its antitumor activity by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In addition, N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide's antiviral activity is thought to be due to its ability to inhibit viral replication. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide's antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has also been shown to inhibit viral replication by inhibiting viral enzymes. In addition, N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is its broad-spectrum activity against cancer cells, viruses, and bacteria. This makes it a potentially useful compound for the development of new therapeutics. However, one limitation of using N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide. One area of research could be the development of new formulations of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide that improve its solubility and bioavailability. Another area of research could be the development of new derivatives of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide that exhibit improved activity against specific cancer cell lines, viruses, or bacteria. Finally, the use of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide in combination with other compounds could be explored as a potential strategy to enhance its therapeutic activity.
Méthodes De Synthèse
The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide involves the reaction of 3-chloro-4-methylphenyl isothiocyanate with furan-2-carboxylic acid hydrazide in the presence of a base. The resulting product is then purified using column chromatography. The yield of N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide is typically around 70%.
Applications De Recherche Scientifique
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, prostate, and lung cancer. In addition, N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has been shown to have antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide has also been studied for its antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
60943-82-0 |
|---|---|
Nom du produit |
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide |
Formule moléculaire |
C13H11ClN2O2S |
Poids moléculaire |
294.76 g/mol |
Nom IUPAC |
N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-4-5-9(7-10(8)14)15-13(19)16-12(17)11-3-2-6-18-11/h2-7H,1H3,(H2,15,16,17,19) |
Clé InChI |
YDTIJJNWCGSCOJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=NC(=O)C2=CC=CO2)S)Cl |
SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CO2)Cl |
Autres numéros CAS |
60943-82-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



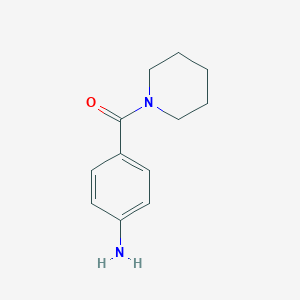
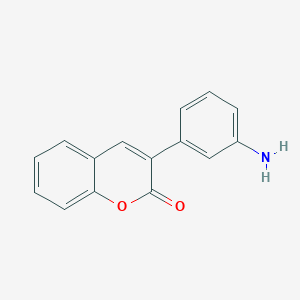
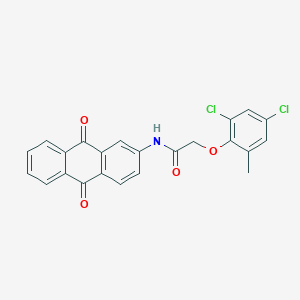
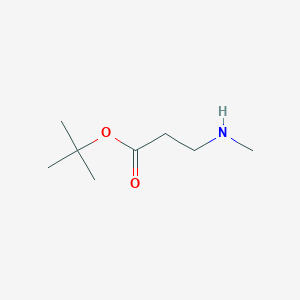
![N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B185362.png)
